molecular formula C9H12FNO2 B1393709 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione CAS No. 1228552-25-7

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione

Cat. No.: B1393709
CAS No.: 1228552-25-7
M. Wt: 185.2 g/mol
InChI Key: GCRHKYIPOFPADP-UHFFFAOYSA-N
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Description

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione is a chemical compound with the molecular formula C9H12FNO2 It is a derivative of piperidine, a six-membered ring containing nitrogen

Preparation Methods

The synthesis of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione typically involves the reaction of piperidine derivatives with allyl and fluoromethyl groups under specific conditions. One common method includes the use of allyl bromide and fluoromethyl ketone as starting materials, which react with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product .

Chemical Reactions Analysis

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its structural similarity to neurotransmitters suggests that it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways.

Comparison with Similar Compounds

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione can be compared to other piperidine derivatives such as:

    6-Allyl-6-methylpiperidine-2,4-dione: Similar in structure but lacks the fluoromethyl group, which may result in different chemical reactivity and biological activity.

    6-Allyl-6-(chloromethyl)piperidine-2,4-dione: Contains a chloromethyl group instead of a fluoromethyl group, which can affect its chemical properties and reactivity.

    6-Allyl-6-(bromomethyl)piperidine-2,4-dione:

Properties

IUPAC Name

6-(fluoromethyl)-6-prop-2-enylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-2-3-9(6-10)5-7(12)4-8(13)11-9/h2H,1,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRHKYIPOFPADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC(=O)CC(=O)N1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Allyl-6-(fluoromethyl)piperidine-2,4-dione
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Allyl-6-(fluoromethyl)piperidine-2,4-dione

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